molecular formula C22H25NO7S B8340105 (2R, 4R)-4-(TOLUENE-4-SULFONYLOXY)-1-[BENZYLOXYCARBONYL]-PYRROLIDINE-2-ETHYLCARBOXYLATE

(2R, 4R)-4-(TOLUENE-4-SULFONYLOXY)-1-[BENZYLOXYCARBONYL]-PYRROLIDINE-2-ETHYLCARBOXYLATE

Cat. No.: B8340105
M. Wt: 447.5 g/mol
InChI Key: VJWIBONSIXXNGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R, 4R)-4-(TOLUENE-4-SULFONYLOXY)-1-[BENZYLOXYCARBONYL]-PYRROLIDINE-2-ETHYLCARBOXYLATE is a complex organic compound that features a pyrrolidine ring substituted with benzyl, ethyl, and sulfonyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R, 4R)-4-(TOLUENE-4-SULFONYLOXY)-1-[BENZYLOXYCARBONYL]-PYRROLIDINE-2-ETHYLCARBOXYLATE typically involves multiple steps. One common approach is to start with the pyrrolidine ring and introduce the benzyl and ethyl groups through alkylation reactions. The sulfonyloxy group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(2R, 4R)-4-(TOLUENE-4-SULFONYLOXY)-1-[BENZYLOXYCARBONYL]-PYRROLIDINE-2-ETHYLCARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

(2R, 4R)-4-(TOLUENE-4-SULFONYLOXY)-1-[BENZYLOXYCARBONYL]-PYRROLIDINE-2-ETHYLCARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R, 4R)-4-(TOLUENE-4-SULFONYLOXY)-1-[BENZYLOXYCARBONYL]-PYRROLIDINE-2-ETHYLCARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-O-benzyl 2-O-methyl 4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate
  • 1-O-benzyl 2-O-ethyl 4-(4-chlorophenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate
  • 1-O-benzyl 2-O-ethyl 4-(4-methylphenyl)carbonyloxypyrrolidine-1,2-dicarboxylate

Uniqueness

(2R, 4R)-4-(TOLUENE-4-SULFONYLOXY)-1-[BENZYLOXYCARBONYL]-PYRROLIDINE-2-ETHYLCARBOXYLATE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H25NO7S

Molecular Weight

447.5 g/mol

IUPAC Name

1-O-benzyl 2-O-ethyl 4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C22H25NO7S/c1-3-28-21(24)20-13-18(30-31(26,27)19-11-9-16(2)10-12-19)14-23(20)22(25)29-15-17-7-5-4-6-8-17/h4-12,18,20H,3,13-15H2,1-2H3

InChI Key

VJWIBONSIXXNGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

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